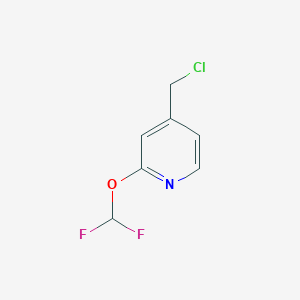
4-(Chloromethyl)-2-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(difluoromethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position and a difluoromethoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves the introduction of the chloromethyl and difluoromethoxy groups onto the pyridine ring. One common method is the chloromethylation of 2-(difluoromethoxy)pyridine using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Scientific Research Applications
4-(Chloromethyl)-2-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s reactivity can lead to the formation of covalent bonds with target molecules, enhancing its potency and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
2-(Difluoromethoxy)pyridine:
4-(Bromomethyl)-2-(difluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can alter its reactivity and properties.
Uniqueness
4-(Chloromethyl)-2-(difluoromethoxy)pyridine is unique due to the combination of the chloromethyl and difluoromethoxy groups on the pyridine ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems.
Properties
Molecular Formula |
C7H6ClF2NO |
|---|---|
Molecular Weight |
193.58 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2 |
InChI Key |
DCKDFDWNFZIDSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


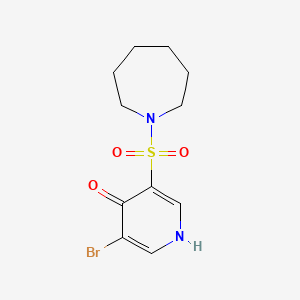
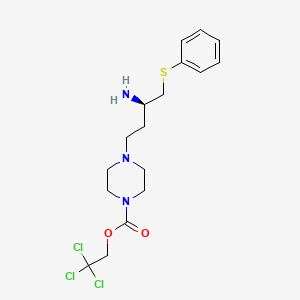
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
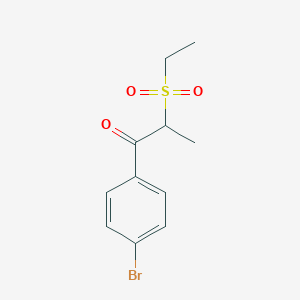
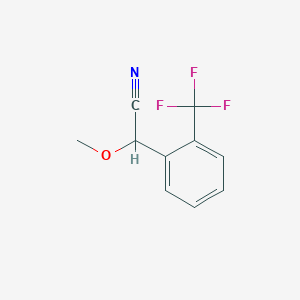
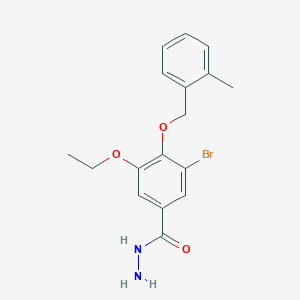
![N,N-dimethyl-2-{[(3-methyloxetan-3-yl)methyl]amino}acetamide](/img/structure/B13009269.png)
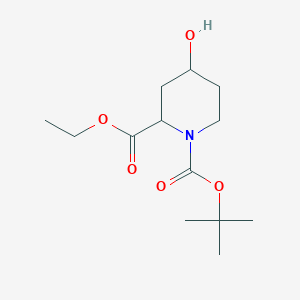
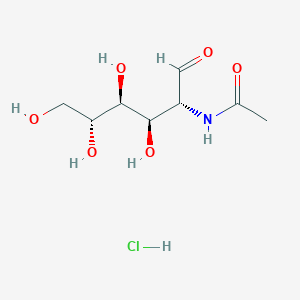
![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
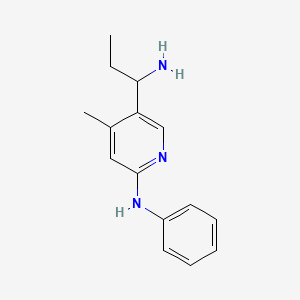
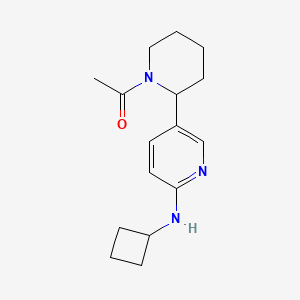
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
